molecular formula C21H26N2O3 B5403275 1-{6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone

1-{6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone

Cat. No.: B5403275
M. Wt: 354.4 g/mol
InChI Key: ZNKQKRKGUNIOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as HPP-4382 and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of HPP-4382 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. HPP-4382 has been shown to inhibit the activity of the protein kinase CK2, which is known to play a key role in cancer cell growth and survival.
Biochemical and Physiological Effects:
HPP-4382 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. HPP-4382 has also been shown to inhibit the activity of certain enzymes that are involved in inflammation, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

HPP-4382 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied for its biological activities, making it a well-characterized compound for use in research. However, there are also limitations to the use of HPP-4382 in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of HPP-4382. One area of research is the development of HPP-4382-based anticancer drugs. Another area of research is the investigation of the compound's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of HPP-4382 and its effects on different cell types and experimental conditions.

Synthesis Methods

The synthesis of HPP-4382 involves the reaction of 3-bromo-6-(3-hydroxymethyl-3-(2-phenoxyethyl)piperidin-1-yl)pyridine with ethyl trifluoroacetate in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain HPP-4382 in its pure form.

Scientific Research Applications

HPP-4382 has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. HPP-4382 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.

Properties

IUPAC Name

1-[6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-17(25)18-8-9-20(22-14-18)23-12-5-10-21(15-23,16-24)11-13-26-19-6-3-2-4-7-19/h2-4,6-9,14,24H,5,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKQKRKGUNIOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2CCCC(C2)(CCOC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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